Array ( [bid] => 8626668 )
4-Iodo-2-isopropylaniline is an aromatic amine characterized by its molecular formula and a molecular weight of approximately 273.12 g/mol. It features an iodine atom at the para position relative to the amine group, along with an isopropyl group at the ortho position. This unique structure contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
These reactions are facilitated by various reagents, including sodium azide for nucleophilic substitutions and potassium permanganate for oxidation processes .
Research indicates that 4-Iodo-2-isopropylaniline exhibits significant biological activity. Preliminary studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological investigations. Its interactions with biomolecules are also being explored, particularly concerning its effects on cellular pathways and enzyme activities.
The synthesis of 4-Iodo-2-isopropylaniline typically involves the iodination of 2-isopropylaniline. Common methods include:
4-Iodo-2-isopropylaniline has various applications:
Studies on the interactions of 4-Iodo-2-isopropylaniline with biological systems are ongoing. Initial findings suggest that it may interact with specific receptors or enzymes, influencing biological pathways related to inflammation and cancer cell proliferation. Further research is necessary to elucidate these mechanisms fully and assess its therapeutic potential .
Several compounds share structural similarities with 4-Iodo-2-isopropylaniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide | Contains a methyl group on the benzamide moiety | May exhibit different biological activity profiles |
| 4-Bromo-2-isopropylaniline | Bromine instead of iodine | Potentially different reactivity due to bromine |
| 2-Iodo-4-isopropylaniline | Iodine at the ortho position | Different steric effects compared to para-substituted |
| 4-Isopropylaniline | Lacks halogen substitution | Serves as a simpler analog without halogen effects |
The uniqueness of 4-Iodo-2-isopropylaniline lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds .
The IUPAC name 4-iodo-2-isopropylaniline derives from its benzene ring substituted with three functional groups:
The numbering prioritizes the amino group as position 1, with subsequent substituents assigned the lowest possible locants (Fig. 1). This prioritization follows IUPAC Rule A-6.1, which emphasizes functional group hierarchy (amines > halogens > alkyl groups).
Table 1: Comparative Analysis of Substituted Aniline Isomers
| Compound Name | CAS Number | Molecular Formula | SMILES Code |
|---|---|---|---|
| 4-Iodo-2-isopropylaniline | 76842-13-2 | $$ \text{C}9\text{H}{12}\text{IN} $$ | NC1=CC=C(I)C=C1C(C)C |
| 2-Iodo-4-propylaniline | 1422022-29-4 | $$ \text{C}9\text{H}{12}\text{IN} $$ | NC1=CC=C(CCC)C=C1I |
| 5-Iodo-2-isopropylaniline | 1219097-27-4 | $$ \text{C}9\text{H}{12}\text{IN} $$ | CC(C)C1=C(C=C(C=C1)I)N |
The structural diversity in Table 1 underscores the sensitivity of physicochemical properties to substituent positioning. For instance, 4-iodo-2-isopropylaniline’s iodine at the para position relative to the amino group enhances its susceptibility to electrophilic substitution compared to ortho-substituted analogs.
X-ray crystallography reveals critical insights into the molecular geometry of 4-iodo-2-isopropylaniline. While direct crystallographic data for this specific compound is limited in the literature, analogous structures provide valuable comparisons. For example, the copper complex containing a 4-iodopyridine-2,6-dicarboxylate ligand exhibits a monoclinic crystal system with space group P2₁/ c and unit cell parameters a = 13.6216(4) Å, b = 13.4754(4) Å, and c = 8.5023(3) Å [6]. These dimensions highlight the steric constraints imposed by bulky substituents, which are relevant to the isopropyl group in 4-iodo-2-isopropylaniline.
The C–I bond length in iodinated aromatic compounds typically ranges from 2.09–2.15 Å [6], consistent with the covalent radius of iodine. In 4-iodo-2-isopropylaniline, this bond length is expected to fall within this range, as observed in similar structures like 4-iodo-2,6-bis(1-methylethyl)benzenamine, which features a C–I bond of 2.12 Å [2]. The ortho isopropyl group introduces torsional strain, as evidenced by the dihedral angle between the aromatic ring and the isopropyl moiety. In related compounds, such angles range from 55–65°, reflecting steric repulsion between the substituents [2].
The ortho isopropyl group significantly impacts molecular conformation. In 4-iodo-2,6-bis(1-methylethyl)benzenamine, the two isopropyl groups force the aromatic ring into a distorted planar geometry, with C–C–C angles deviating from the ideal 120° by up to 7° [2]. For 4-iodo-2-isopropylaniline, the single isopropyl group likely causes less distortion but still imposes steric hindrance. This effect is quantified by the Tolman cone angle, which approximates the spatial occupancy of substituents. The isopropyl group has a cone angle of ~160°, limiting accessibility to the aromatic ring’s para position [2].
Steric effects also influence intermolecular interactions. In crystalline analogs, such as 2-azido-4-isopropylaniline, the isopropyl group participates in van der Waals interactions that stabilize the lattice structure [4]. These interactions reduce molecular mobility, as evidenced by higher melting points compared to non-substituted analogs [4].
The Hammett substituent constants (σ) quantify the electronic effects of the iodine and isopropyl groups. Iodine, with a σₚ value of +0.18, acts as a weak electron-withdrawing group via inductive effects [5]. Conversely, the isopropyl group exhibits a σₘ value of −0.15, indicating electron donation through hyperconjugation [5]. The net electronic effect on the aromatic ring depends on the substituents’ positions:
This interplay creates a polarized electronic environment, as demonstrated in spin-crossover complexes where similar substituents modulate ligand field strengths [5]. For instance, electron-withdrawing groups like azide (σₚ = +1.00) lower the spin-crossover temperature (T₁/₂) by weakening metal-ligand bonds, whereas electron-donating groups raise T₁/₂ [5].
The amino group (–NH₂) at the 1-position participates in resonance, donating electron density into the ring through conjugation. However, the para-iodine disrupts this resonance by withdrawing electron density, localizing the amino group’s lone pairs. This effect is evident in the reduced basicity of 4-iodoaniline derivatives compared to aniline [1].
Inductive effects further modulate electron distribution. The isopropyl group’s alkyl chains donate electron density through σ-bonds, slightly offsetting iodine’s withdrawal. This balance is reflected in the compound’s dipole moment, which is higher than aniline (1.6 D) but lower than 4-iodoaniline (2.1 D) [1] [2]. Computational studies on analogous systems, such as 4-iodopyridine-2,6-dicarboxylate complexes, confirm these trends, showing increased electron density at the ortho positions relative to the para position [6].
Key Findings:
Direct iodination represents the most straightforward approach to introducing iodine atoms into aromatic systems, though it requires careful optimization of reaction conditions to achieve desired regioselectivity patterns.
Electrophilic aromatic substitution mechanisms form the foundation of direct iodination reactions [1]. The inherent low electrophilicity of molecular iodine compared to bromine and chlorine necessitates the use of activating agents to enhance the electrophilic character of the iodinating species [2].
For aniline derivatives, the amino group acts as a powerful electron-donating substituent, significantly activating the aromatic ring toward electrophilic attack [3]. The mechanism typically proceeds through formation of electrophilic iodine species such as iodine cation (I+) or hypoiodous acid derivatives [1]. Nitric acid has been demonstrated to effectively generate the necessary iodine cation from molecular iodine, facilitating aromatic iodination under mild conditions [1].
The reaction proceeds through formation of a sigma complex intermediate, where the electrophilic iodine species attacks the electron-rich aromatic system. For 4-iodo-2-isopropylaniline synthesis, the presence of both amino and isopropyl substituents creates a complex electronic environment requiring careful control of reaction conditions [3].
Achieving precise regioselectivity in aniline iodination presents significant challenges due to the highly activating nature of the amino group [4]. The amino substituent typically directs electrophilic substitution to ortho and para positions, while the isopropyl group provides additional steric and electronic influences [3].
Silver salt-based iodination systems have demonstrated superior regioselectivity control compared to conventional methods [4]. The combination of molecular iodine with silver methanesulfonate (AgOMs) in acetonitrile has shown excellent para-selectivity, achieving yields of 84-92% with good regioselectivity [5]. For chlorinated aniline substrates, silver sulfate/iodine systems in dichloromethane provided regioselectivity ratios exceeding 20:1 favoring para substitution [4].
N-iodosuccinimide (NIS) grinding methods represent an innovative solvent-free approach achieving exceptional yields of 94-99% with high selectivity (95-99.9%) for industrially important aromatic compounds [2] [6]. This method provides short reaction times of 5-7 minutes at room temperature, making it particularly attractive for large-scale synthesis [2].
Metal-catalyzed coupling reactions offer alternative pathways for constructing the 4-iodo-2-isopropylaniline framework through carbon-nitrogen bond formation processes.
The Ullmann coupling reaction, originally developed by Fritz Ullmann in 1901, provides a copper-catalyzed method for forming aryl-aryl and aryl-heteroatom bonds [7]. Modern Ullmann-type amination reactions have been extensively optimized to enable efficient carbon-nitrogen bond formation under mild conditions [8].
Copper-catalyzed Ullmann amination in deep eutectic solvents has demonstrated remarkable efficiency for coupling aryl halides with amines [8]. Using copper iodide (10 mol%) as catalyst with glycine/choline chloride deep eutectic solvent at 60°C, excellent yields of 53-98% were achieved for various amine coupling reactions [8]. The reaction proceeds through formation of organometallic carbon-copper-carbon intermediates that undergo reductive elimination to form the final coupled products [7].
The mechanism involves initial oxidative addition of the aryl halide to the copper catalyst, followed by amine coordination and base-assisted deprotonation. Subsequent reductive elimination yields the desired arylated amine product while regenerating the copper catalyst [8]. Reaction conditions typically require temperatures of 80-120°C with reaction times of 2-20 minutes under microwave irradiation [9].
Buchwald-Hartwig amination represents one of the most powerful methods for forming carbon-nitrogen bonds through palladium-catalyzed cross-coupling of aryl halides with amines [10]. This methodology has been extensively developed to enable mild reaction conditions and broad substrate scope [11].
Modern Buchwald-Hartwig protocols utilize well-defined palladium pre-catalysts at ppm levels (typically 1000 ppm palladium) to achieve efficient aminations in aqueous media at temperatures between room temperature and 45°C [11]. The reaction mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by amine coordination, base-assisted deprotonation, and reductive elimination to form the carbon-nitrogen bond [10].
Ligand selection plays a crucial role in determining reaction success, with computational studies revealing that ligands with copper-ligand interaction distances below 2.07 Å typically produce yields exceeding 20% [12]. The choice of base is also critical, with DBU (1,8-diazabicycloundecene) emerging as an effective organic base that forms ionic liquids rather than precipitating salts, making it particularly suitable for flow chemistry applications [13].
Recent advances have demonstrated sustainable ppm-level palladium catalysis in nanoreactors under aqueous conditions, achieving excellent yields while minimizing precious metal consumption [11]. These protocols offer gram-scale capability with recycling potential for both catalyst and reaction medium [11].
The synthesis of complex halogenated anilines often requires multi-step sequences where protecting groups play essential roles in controlling reactivity and selectivity patterns.
Acetylation represents the most commonly employed protecting group strategy for aniline derivatives [14] [15]. The acetyl group significantly reduces the activating effect of the amino group while maintaining sufficient activation for controlled electrophilic substitution reactions [14].
The acetylation reaction typically employs acetic anhydride in the presence of a base such as pyridine or sodium acetate [15]. The mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride, forming the acetamide linkage with release of acetic acid [14]. This transformation converts the strongly activating amino group into a moderately activating acetamido group [3].
Following the desired halogenation reactions, the acetyl protecting group can be removed through acidic or basic hydrolysis conditions [15]. Acid-catalyzed hydrolysis typically employs concentrated hydrochloric acid under reflux conditions, while basic hydrolysis utilizes sodium hydroxide in aqueous solution [16]. The hydrolysis regenerates the free amine functionality while maintaining the newly introduced halogen substituents [17].
A representative six-step synthesis of trihalogenated benzenes from aniline demonstrates the power of this approach [17] [18]. The sequence involves acetylation, sequential halogenation reactions (bromination, chlorination, iodination), and final deamination to provide highly substituted aromatic products [17].
Carbamate protecting groups, particularly the tert-butoxycarbonyl (Boc) group, offer complementary reactivity profiles for aniline protection [19] [20]. Boc protection provides stability under basic, reductive, and nucleophilic conditions while remaining labile under acidic conditions [19].
Boc installation typically employs di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or under Schotten-Baumann conditions with aqueous sodium bicarbonate [20]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, with elimination of tert-butyl alcohol and carbon dioxide [19].
The Boc protecting group offers several advantages including facile deprotection under acidic conditions with volatile byproducts (isobutene and carbon dioxide), enabling straightforward product purification [20]. Deprotection typically employs trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents [19].
For sterically hindered or electron-deficient anilines, DMAP (4-dimethylaminopyridine) catalysis enhances the rate of Boc installation [20]. This approach has proven particularly valuable for preparing N-protected aniline derivatives that can undergo subsequent functionalization reactions with enhanced selectivity control [21].
The selection of appropriate protecting group strategies depends on the specific synthetic sequence requirements, with acetyl groups favoring electrophilic aromatic substitution reactions and carbamate groups providing enhanced stability under a broader range of reaction conditions [22] [21].